molecular formula C10H11N3O2S B049882 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole CAS No. 116850-44-3

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole

Cat. No. B049882
M. Wt: 237.28 g/mol
InChI Key: DPGDRICHXKQXEN-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole represents a class of heterocyclic compounds known for their significant chemical and biological properties. These compounds have attracted attention due to their potential in various fields, including medicinal chemistry, due to their antimicrobial and cytotoxic activities. The interest in these compounds stems from their structural diversity and the ease with which they can be synthesized and modified to obtain derivatives with desirable properties.

Synthesis Analysis

The synthesis of related triazole derivatives involves the reaction of 4-(methylsulfonyl)phenylacetohydrazide with carbon disulfide and potassium hydroxide followed by hydrazine hydrate to yield 4-amino-5-[4-(methylsulfonyl)benzyl]-4H-[1,2,4]triazole-3-thione. This compound is then subjected to cyclocondensation reactions to afford various substituted derivatives. These synthetic pathways demonstrate the versatility and reactivity of triazole compounds, allowing for the generation of a wide range of biologically active molecules (Sumangala et al., 2012).

Scientific Research Applications

  • Synthesis and Biological Activities :

    • A study synthesized derivatives of 1,2,4-triazole and evaluated them for cytotoxic, antibacterial, and antifungal activities. Some derivatives showed promising biological activity (Sumangala et al., 2012).
  • Anticonvulsant Properties :

    • Research on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles found that certain derivatives were effective antagonists of strychnine-induced convulsions and might be useful as antispastic agents (Kane et al., 1994).
  • Antimycobacterial Activity :

    • A study synthesized new 1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazole derivatives and screened them for antimycobacterial activities. The methylsulfonyl-substituted derivative displayed significant activity against Mycobacterium tuberculosis (Özadalı SARI et al., 2018).
  • Synthesis and Oxidation Studies :

    • Research focused on the synthesis of S-5-R-4-R1-4H-1,2,4-triazole-3-ilsulfonthioates and their oxidation, expanding the range of pharmacologically active substances (Kaplaushenko, 2014).
  • Antimicrobial Evaluation :

    • A study synthesized fused 1,2,4-triazoles with a diphenylsulfone moiety and screened them for antimicrobial activities, finding that some compounds exhibited promising antimicrobial activities (Almajan et al., 2010).
  • Surface Activity and Antibacterial Properties :

    • A study on 1,2,4-triazole derivatives demonstrated their effectiveness as surface active agents with antimicrobial activity (El-Sayed, 2006).
  • Structural Analysis and Synthesis :

    • Research on 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole derivatives led to the synthesis of novel sulfones, followed by structural analysis and evaluation (Xu et al., 2010).
  • Electrochemical Behavior :

    • A study on the electrooxidation of thiotriazoles in aqueous-alcoholic media contributed to the understanding of their redox behavior, important for electrochemical applications (Fotouhi et al., 2002).

properties

IUPAC Name

4-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-12-10(13)16(2,14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGDRICHXKQXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151540
Record name 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole

CAS RN

116850-44-3
Record name 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 4-methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (0.360 g, 1.75 mmol) and oxone(r) monopersulfate compound (2.16 g, 3.51 mmol) were stirred rapidly in 5 mL MeOH overnight. The reaction was concentrated and the solids diluted with water, ice, and treated with 6 N NaOH until a pH>10. The resulting material was extracted 3×DCM, and the combined organic layers were dried over anhyd sodium sulfate, filtered, and concentrated to give 4-methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole as a white solid. MS m/z=238 [M+H]+. Calc'd for C10H11N3O2S: 237.3.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CJ Rogers, AM Ogden, JM Kane - Neuropsychopharmacology, 1994 - nature.com
The triazole MDL 27531, 4-methyl-3-methylsulfonyl-5-phenyl-4H-1, 2, 4-triazole was identified as an antispastic agent selective for protection against strychnine-induced seizures and …
Number of citations: 0 www.nature.com
G Bonanomi, S Braggio, AM Capelli… - …, 2010 - Wiley Online Library
Herein we report a detailed description of the structure–activity relationships for a novel series of “C‐linked” 1,2,4‐triazolylazabicyclo[3.1.0]hexanes. These derivatives are endowed with …

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